

An In-depth Technical Guide to Ethyl 2-(phenylsulfonyl)acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ethyl 2-(phenylsulfonyl)acetate**

Cat. No.: **B177102**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 2-(phenylsulfonyl)acetate**, a versatile reagent in organic synthesis. The document details its fundamental chemical properties, synthesis protocols, and key applications, offering valuable insights for professionals in research and development.

Core Compound Data

The fundamental molecular properties of **Ethyl 2-(phenylsulfonyl)acetate** are summarized below, providing a quick reference for laboratory use.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ O ₄ S	[1][2]
Molecular Weight	228.27 g/mol	[2][3]
CAS Number	7605-30-3	[2]
IUPAC Name	ethyl 2-(phenylsulfonyl)acetate	[2]

Synthesis and Experimental Protocols

The synthesis of **Ethyl 2-(phenylsulfonyl)acetate** is a cornerstone of its utility. Below are detailed experimental protocols for its preparation, providing a reproducible methodology for

laboratory settings.

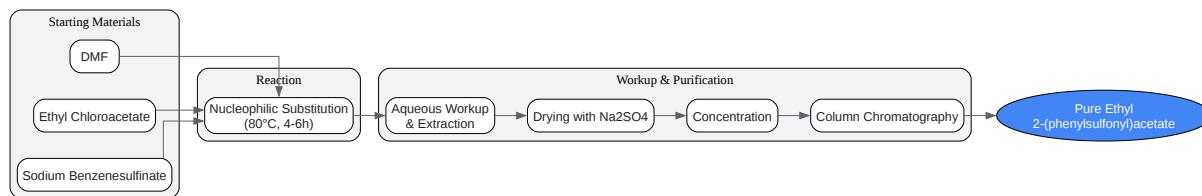
Synthesis of **Ethyl 2-(phenylsulfonyl)acetate**

A common and effective method for the synthesis of **Ethyl 2-(phenylsulfonyl)acetate** involves the reaction of sodium benzenesulfinate with ethyl chloroacetate.

Experimental Protocol: Synthesis via Nucleophilic Substitution

Materials:

- Sodium benzenesulfinate (1.0 eq)
- Ethyl chloroacetate (1.1 eq)
- Dimethylformamide (DMF)
- Stir bar
- Round-bottom flask
- Heating mantle with stirrer
- Separatory funnel
- Rotary evaporator
- Sodium sulfate (anhydrous)
- Silica gel for column chromatography
- Ethyl acetate and hexanes (for chromatography)


Procedure:

- In a clean, dry round-bottom flask, dissolve sodium benzenesulfinate in DMF.
- Add ethyl chloroacetate to the solution at room temperature.

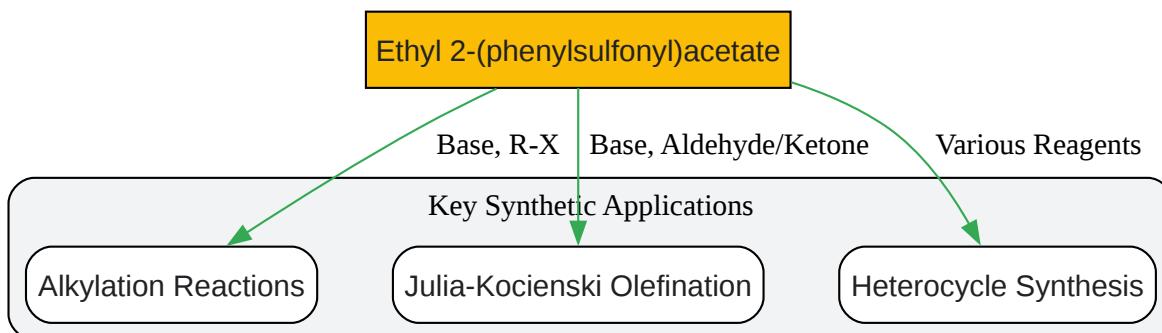
- Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure **Ethyl 2-(phenylsulfonyl)acetate**.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of **Ethyl 2-(phenylsulfonyl)acetate**, from starting materials to the final purified product.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Ethyl 2-(phenylsulfonyl)acetate**.


Applications in Organic Synthesis

Ethyl 2-(phenylsulfonyl)acetate is a valuable building block in organic chemistry, primarily due to the activating effect of the phenylsulfonyl group on the adjacent methylene protons. This makes it a useful precursor in a variety of carbon-carbon bond-forming reactions.

Key Reactions:

- **Alkylation:** The acidic α -protons can be readily deprotonated by a suitable base, and the resulting carbanion can be alkylated with a variety of electrophiles.
- **Julia-Kocienski Olefination:** It is a key reagent in the Julia-Kocienski olefination, a widely used method for the stereoselective synthesis of alkenes.
- **Synthesis of Heterocycles:** It serves as a precursor for the synthesis of various heterocyclic compounds, which are important scaffolds in medicinal chemistry.

The following diagram illustrates the central role of **Ethyl 2-(phenylsulfonyl)acetate** in these synthetic transformations.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ethyl 2-(phenylsulfonyl)acetate (7605-30-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. Ethyl (phenylsulphonyl)acetate | C10H12O4S | CID 82078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7605-30-3|Ethyl 2-(phenylsulfonyl)acetate|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2-(phenylsulfonyl)acetate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b177102#ethyl-2-phenylsulfonyl-acetate-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com